

Validating the Serotonergic Activity of Etryptamine: An In Vitro Comparative Analysis

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Compound of Interest

Compound Name: Etryptamine

Cat. No.: B1671773

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of **Etryptamine**'s serotonergic activity against other well-characterized psychoactive compounds: α -Methyltryptamine (α -MeT), Dimethyltryptamine (DMT), and 3,4-Methylenedioxymethamphetamine (MDMA). The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of **Etryptamine**'s pharmacological profile.

Data Presentation: Comparative Analysis of Serotonergic Activity

The serotonergic activity of **Etryptamine** and comparator compounds was evaluated across three key areas: interaction with the serotonin transporter (SERT), binding affinity and functional activity at serotonin receptors, and inhibition of monoamine oxidase A (MAO-A).

Serotonin Transporter (SERT) Activity

Etryptamine acts as a potent serotonin releasing agent. The table below compares the potencies (EC_{50}) of **Etryptamine** and its alternatives in inducing transporter-mediated release of serotonin, dopamine (DAT), and norepinephrine (NET). Lower EC_{50} values indicate higher potency.

Compound	SERT EC ₅₀ (nM)	DAT EC ₅₀ (nM)	NET EC ₅₀ (nM)
Etryptamine (AET)	23.2	232	640
α-Methyltryptamine (α-MeT)	21.7	78.6	112
MDMA	-	-	-

Data for MDMA's EC₅₀ in release assays was not directly available in the provided search results, though it is well-established as a potent serotonin and dopamine releaser.

Serotonin Receptor Binding and Functional Activity

Etryptamine exhibits a complex profile at various serotonin receptor subtypes. The following tables summarize its binding affinities (K_i or IC₅₀) and functional potencies (EC₅₀) compared to other tryptamines. Lower values indicate stronger binding or higher potency.

5-HT Receptor Binding Affinities

Compound	5-HT ₁ (rat brain) IC ₅₀ (nM)	5-HT _{1E} (human) K _i (nM)	5-HT _{1F} (human) K _i (nM)	5-HT _{2B} (rat fundus) Affinity
Etryptamine (AET)	9,500	S(+): 1,580, R(-): 2,265	S(+): 4,849, R(-): 8,376	10-fold lower than α-MeT
α-Methyltryptamine (α-MeT)	5,700	-	-	-
Dimethyltryptamine (DMT)	137	-	-	5-fold higher than AET

5-HT_{2a} Receptor Functional Activity (Calcium Mobilization Assay)

Compound	EC ₅₀ (nM)	Maximal Effect (% of 5-HT)
Etryptamine (AET) (racemic)	>10,000	-
(+) Etryptamine	1,250	61% (partial agonist)
(-) Etryptamine	Inactive	-

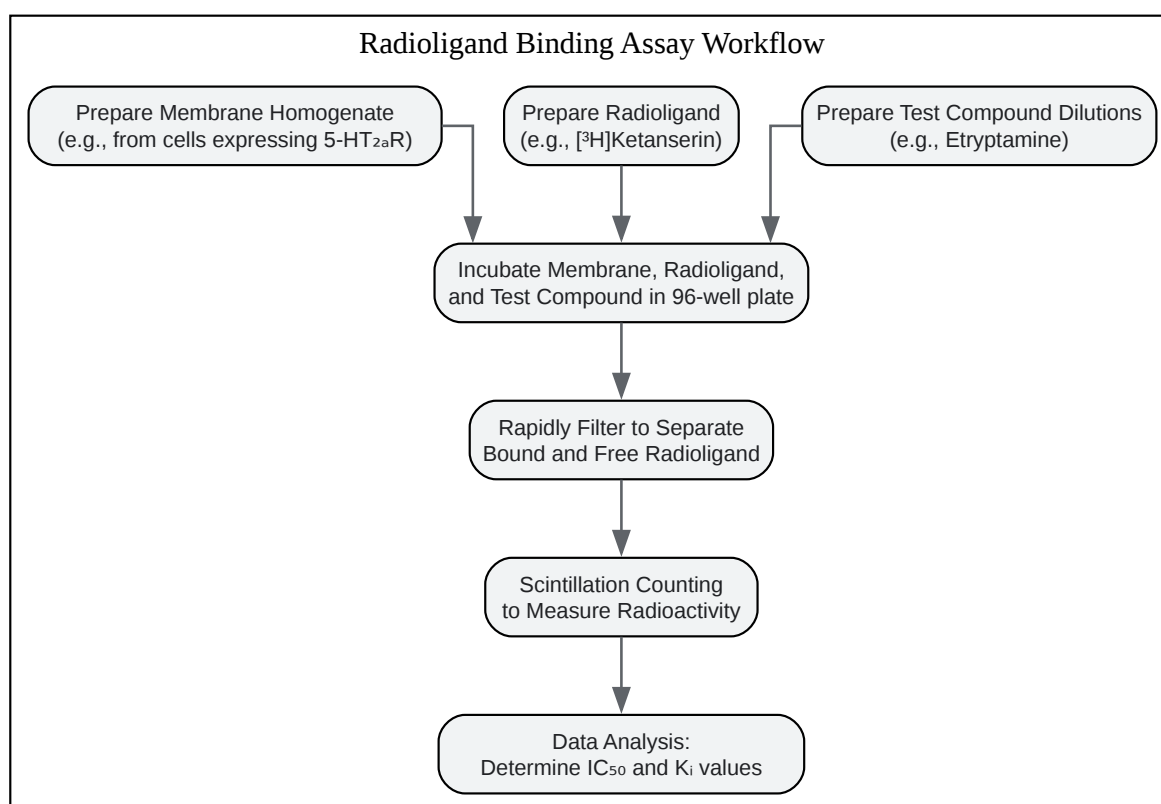
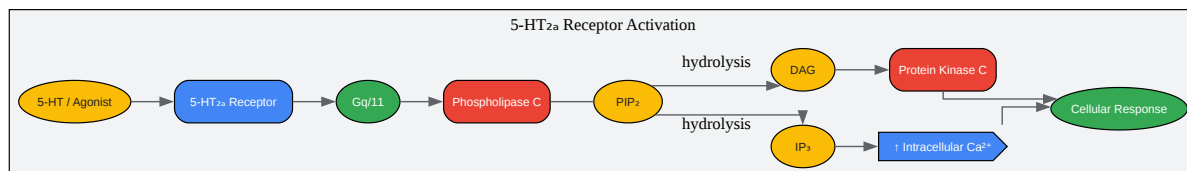
Monoamine Oxidase A (MAO-A) Inhibition

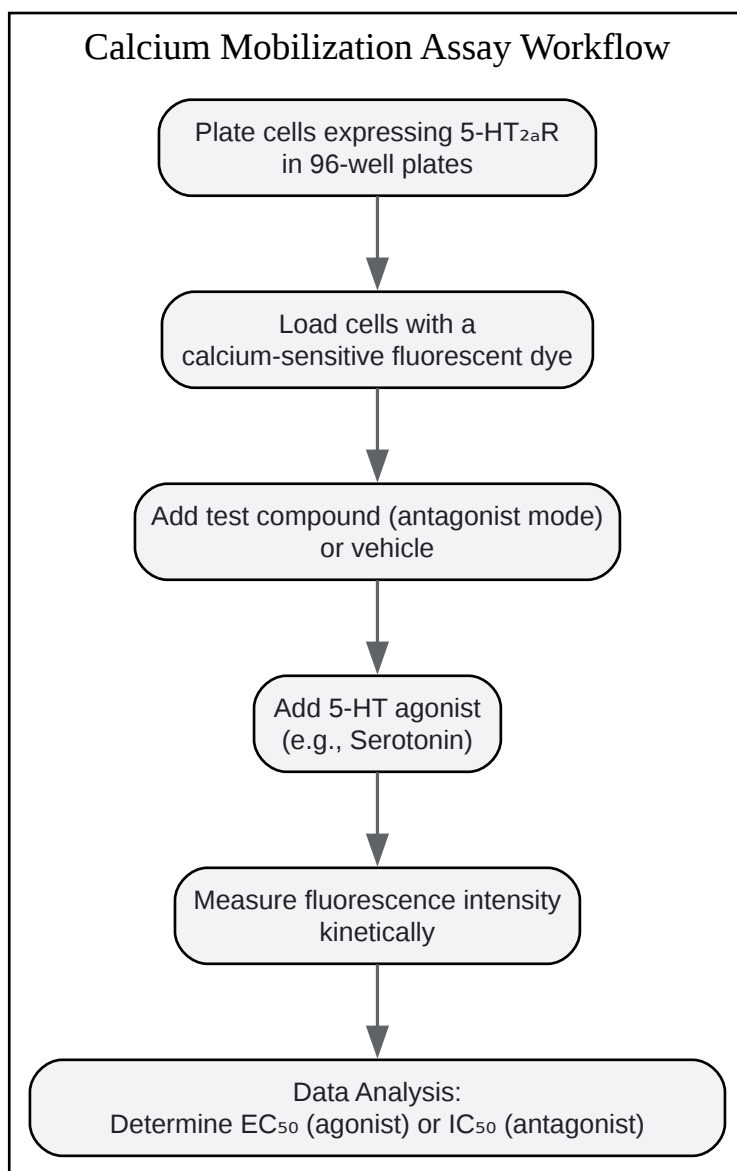
Etryptamine is a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of serotonin.

Compound	MAO-A Inhibition IC ₅₀
Etryptamine (AET)	2.6×10^{-4} M (260 μ M)
(-) Etryptamine	1.5×10^{-4} M (150 μ M)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows





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